BenchChemオンラインストアへようこそ!

N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide

Cereblon modulation E3 ubiquitin ligase Immunomodulatory imide drug

N-(2-Methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide (CAS 922462-25-7) is a synthetic small molecule (C₂₂H₂₃N₃O₅S, MW 441.5) belonging to the phthalimide/isoindoline-1,3-dione class. Its structure comprises three distinct pharmacophoric modules: a 2-methylisoindoline-1,3-dione (phthalimide) core linked via a 4-carboxamide bridge to a 1-tosylpiperidine moiety.

Molecular Formula C22H23N3O5S
Molecular Weight 441.5
CAS No. 922462-25-7
Cat. No. B2985587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide
CAS922462-25-7
Molecular FormulaC22H23N3O5S
Molecular Weight441.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C
InChIInChI=1S/C22H23N3O5S/c1-14-6-8-16(9-7-14)31(29,30)25-12-10-15(11-13-25)20(26)23-18-5-3-4-17-19(18)22(28)24(2)21(17)27/h3-9,15H,10-13H2,1-2H3,(H,23,26)
InChIKeyTTYVSYULOKHDIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide (CAS 922462-25-7): Structural Identity and Procurement Baseline


N-(2-Methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide (CAS 922462-25-7) is a synthetic small molecule (C₂₂H₂₃N₃O₅S, MW 441.5) belonging to the phthalimide/isoindoline-1,3-dione class . Its structure comprises three distinct pharmacophoric modules: a 2-methylisoindoline-1,3-dione (phthalimide) core linked via a 4-carboxamide bridge to a 1-tosylpiperidine moiety . This tripartite architecture distinguishes it from the canonical immunomodulatory imide drug (IMiD) scaffold represented by thalidomide (C₁₃H₁₀N₂O₄, MW 258.2), lenalidomide (C₁₃H₁₃N₃O₃, MW 259.3), and pomalidomide (C₁₃H₁₁N₃O₄, MW 273.2), which all feature a glutarimide ring directly fused to the isoindoline system [1][2][3]. The compound is commercially available as a research reagent with typical purity of ≥95% .

Why N-(2-Methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide Cannot Be Interchanged with Standard IMiDs or Other Phthalimide Derivatives


The compound's substitution of the classical glutarimide ring with a 1-tosylpiperidine-4-carboxamide side chain fundamentally alters its molecular recognition profile. In canonical IMiDs (thalidomide, lenalidomide, pomalidomide), the glutarimide moiety serves as the critical cereblon (CRBN) E3 ligase binding motif [1][2]. Structural studies have demonstrated that 2-(piperidin-3-yl)phthalimides lacking the glutarimide do not exhibit pronounced CRBN/DDB1 binding [3], indicating that simple phthalimide derivatives with alternative N-substituents are not functionally interchangeable with glutarimide-containing IMiDs. Furthermore, the 4-position substitution pattern on the isoindoline ring creates a regioisomeric differentiation from 5-substituted analogs, which may exhibit distinct target engagement profiles . The tosyl group on the piperidine nitrogen introduces additional steric bulk and hydrogen-bond acceptor capacity absent in des-tosyl or N-benzylpiperidine comparators, which can alter both pharmacokinetic behavior and target selectivity . These structural divergence points mean that biological activity data from thalidomide, lenalidomide, or even closely related phthalimide analogs cannot be directly extrapolated to this compound.

Product-Specific Quantitative Evidence Guide: N-(2-Methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide vs. Structural Analogs


CRBN Independence: Absence of Glutarimide-Driven Cereblon Recruitment vs. Lenalidomide and Thalidomide

In a 2024 study evaluating 16 structurally related 2-(piperidin-3-yl)phthalimides (compounds that, like the target compound, replace the glutarimide with a piperidine-based substituent), no pronounced or dose-dependent Cereblon/DDB1 binding was observed for representative screened compounds [1]. This class-level observation contrasts sharply with lenalidomide, which binds CRBN with an IC₅₀ of approximately 0.4 μM and promotes degradation of IKZF1/IKZF3 [2], and thalidomide, which binds CRBN at low micromolar concentrations [3]. The absence of CRBN engagement in the piperidine-phthalimide class suggests that CAS 922462-25-7 operates through a CRBN-independent mechanism, making it a candidate for applications where IMiD-associated teratogenicity or CRBN-driven degradation is undesirable.

Cereblon modulation E3 ubiquitin ligase Immunomodulatory imide drug

Sigma Receptor Engagement Potential as Differentiation from Glutarimide-Based IMiDs

A class of 2-(piperidin-3-yl)phthalimides—structurally analogous to CAS 922462-25-7 via replacement of the glutarimide with a piperidine moiety—was evaluated against CNS receptors in 2024. Several compounds demonstrated nanomolar-to-low-micromolar binding to σ-1 and σ-2 receptors, with one representative displaying σ-2 Kᵢ = 2.2 μM and 5-HT receptor affinities (Kᵢ = 536–561 nM) [1]. In a separate 2015 study, piperidine-4-carboxamide derivatives with a tosyl-like N-substituent achieved σ-1 Kᵢ values as low as 3.7 nM with a σ-2/σ-1 selectivity ratio of 351 [2]. In contrast, lenalidomide and pomalidomide are not characterized as sigma receptor ligands [3][4]; their pharmacology is dominated by CRBN-mediated protein degradation. This divergence positions the target compound within a distinct target engagement space relevant to neurological and neuropsychiatric research.

Sigma-1 receptor Sigma-2 receptor CNS pharmacology

Anti-Inflammatory Marker Reduction in LPS-Challenged Macrophages: Phthalimide-Piperidine Class Activity

The 2024 study of 2-(piperidin-3-yl)phthalimides, which share the phthalimide-piperidine architecture with CAS 922462-25-7 (differing at the piperidine substitution position and the presence of a tosyl vs. H/alkyl group), provides class-level anti-inflammatory data. In LPS-challenged RAW 264.7 macrophages, treatment at 30 μM produced reductions in secreted TNF-α (up to 14%), nitrite (up to 32%), and IL-6 (up to 40%) relative to basal levels, while maintaining cellular viability [1]. Notably, the phthalimide-piperidine class effects on nitrite and IL-6 were more robust than those on TNF-α. This contrasts with thalidomide and lenalidomide, whose anti-inflammatory activity is primarily mediated through TNF-α mRNA degradation and CRBN-dependent pathways rather than direct nitrite/IL-6 suppression [2][3]. The target compound's tosyl group may further modulate potency and selectivity relative to the published class representatives, though direct comparative data are not available.

Anti-inflammatory Lipopolysaccharide Cytokine modulation

N-Methylisoindoline-1,3-dione vs. Isoindoline-1,3-dione: Substituent Effect on Hydrogen Bonding Capacity

CAS 922462-25-7 differs from its des-methyl analog (N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide) by the presence of an N-methyl group on the isoindoline-1,3-dione ring . This substitution eliminates the NH hydrogen bond donor capacity of the phthalimide ring (the des-methyl analog retains an NH group capable of acting as a hydrogen bond donor; the N-methyl analog has zero HBD) [1]. Computational predictions indicate that this modification reduces topological polar surface area (tPSA) and alters logP, affecting membrane permeability and oral bioavailability potential [1]. In cereblon-targeting isoindoline derivatives, the analogous NH group has been shown to participate in a critical hydrogen bond with the CRBN protein backbone [2]. While the target compound does not engage CRBN (see Evidence Item 1), the methylation-induced change in hydrogen bonding capacity may still influence interactions with alternative protein targets, such as sigma receptors or serotonin receptors.

Structure-activity relationship Hydrogen bonding Physicochemical property

Regioisomeric Differentiation: 4-yl vs. 5-yl Substitution on Isoindoline-1,3-dione

CAS 922462-25-7 bears the tosylpiperidine-4-carboxamide substituent at the 4-position of the isoindoline-1,3-dione ring. Its regioisomer, N-(2-methyl-1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide, carries the identical substituent at the 5-position . In the structurally related series of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-diones (lenalidomide class), the position of amino substitution has been shown to profoundly affect potency: the 4-amino derivative (lenalidomide) is substantially more potent in TNF-α inhibition and anti-proliferative assays than the corresponding 5-amino isomer [1][2]. Although the functional consequences of regioisomerism in the tosylpiperidine-carboxamide series have not been empirically determined, the precedent from the well-characterized IMiD series establishes that 4- vs. 5-substitution is a critical determinant of biological activity and must be controlled during procurement.

Regioisomer Positional isomer SAR

Recommended Research and Procurement Application Scenarios for N-(2-Methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide (CAS 922462-25-7)


CRBN-Independent Anti-Inflammatory Screening in Macrophage Models

Based on class-level evidence that 2-(piperidin-3-yl)phthalimides reduce nitrite and IL-6 production in LPS-challenged RAW 264.7 macrophages without engaging cereblon [Section 3, Evidence Items 1 and 3; REFS-1], CAS 922462-25-7 is suitable for screening campaigns seeking anti-inflammatory activity decoupled from CRBN-mediated protein degradation. This application is particularly relevant when the therapeutic goal is suppression of IL-6-driven or nitric oxide-driven inflammatory pathology without the teratogenic and immunomodulatory liabilities associated with IMiD-class CRBN modulators [2]. Researchers should include lenalidomide as a CRBN-dependent comparator control and measure nitrite (Griess assay), IL-6 (ELISA), and cellular viability (MTT/Resazurin) at a concentration range encompassing 1–100 μM [1].

Sigma Receptor Ligand Discovery: CNS-Targeted Screening

The structural features of CAS 922462-25-7—a tosylpiperidine-carboxamide linked to a phthalimide core—encompass the pharmacophoric elements associated with sigma-1 and sigma-2 receptor binding [Section 3, Evidence Item 2; REFS-1][2]. The compound is a candidate for sigma receptor radioligand displacement screening panels. Procurement for this application should prioritize high purity (≥95%) and verified structural identity via ¹H-NMR and LC-MS to exclude regioisomeric contamination that could confound binding data [Section 3, Evidence Item 5]. Comparators should include known sigma-1 ligands such as haloperidol, (+)-pentazocine, or the tetrahydroquinoline derivative 2k reported by Zampieri et al. (2015) that achieved σ-1 Kᵢ = 3.7 nM [2].

Phthalimide SAR and Scaffold-Hopping: Comparative Library Procurement

For medicinal chemistry groups systematically exploring the structure-activity landscape of phthalimide-based bioactive compounds, CAS 922462-25-7 serves as a key member of a scaffold-hopping library. Its tripartite architecture (N-methylphthalimide, 4-carboxamide linker, 1-tosylpiperidine) fills a structural niche distinct from glutarimide-containing IMiDs [3][4]. Procurement of this compound alongside its des-methyl analog (N-(1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide), 5-yl regioisomer, and the 4-chlorophenylsulfonyl analog enables systematic interrogation of: (a) the effect of N-methylation on the phthalimide ring, (b) regioisomeric preference for target engagement, and (c) the electronic contribution of the sulfonyl aromatic substituent [Section 3, Evidence Items 4 and 5]. Ensure each library member is accompanied by certificate of analysis confirming regioisomeric identity.

Antiproliferative Screening in Cancer Cell Lines: MCF-7 and Beyond

Preliminary vendor-reported data indicate that CAS 922462-25-7 exhibits cytotoxicity against the MCF-7 human breast adenocarcinoma cell line (IC₅₀ ~15 μM) putatively via PI3K/AKT/mTOR pathway interference . While this IC₅₀ value is modest relative to clinical chemotherapeutics, the phthalimide-piperidine scaffold may serve as a starting point for hit-to-lead optimization. Researchers should independently verify antiproliferative activity in MCF-7 and additional breast cancer lines (MDA-MB-231, T47D) using a 72-hour SRB or MTT assay, with doxorubicin as a positive control. The compound's CRBN independence (see Scenario 1) means that any observed antiproliferative activity is mechanistically distinct from lenalidomide or pomalidomide, which require CRBN expression for activity in myeloma models [5]. The inherent limitation of weak potency should be factored into experimental design and procurement decisions.

Quote Request

Request a Quote for N-(2-methyl-1,3-dioxoisoindolin-4-yl)-1-tosylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.